molecular formula C41H63N11O10 B12319492 Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu

Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu

Cat. No.: B12319492
M. Wt: 870.0 g/mol
InChI Key: BGAPYBBQGHUQNM-UHFFFAOYSA-N
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Description

Historical Context of Bradykinin System Research

The bradykinin system's exploration began with Maurício Rocha e Silva's seminal 1948 discovery that Bothrops jararaca venom induced hypotension through peptide release from plasma globulins. This "slow-reacting substance" – later named bradykinin – challenged histamine-centric shock models, revealing a new autopharmacological principle. Subsequent work by Ferreira and colleagues in the 1960s identified bradykinin-potentiating peptides (BPPs) in snake venom, including precursors to angiotensin-converting enzyme (ACE) inhibitors. Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu emerged from efforts to develop receptor-specific ligands, with des-Arg⁹[Leu⁸]bradykinin first synthesized to target the inducible B1 receptor subtype.

Significance of this compound in Pharmacological Studies

This leucine-modified peptide exhibits selective affinity for B1 receptors over constitutive B2 receptors, enabling researchers to:

  • Differentiate acute vs. chronic inflammatory phases
  • Study receptor upregulation in pathological states
  • Develop targeted therapies for neuropathic pain and arthritis

Structural modifications from native bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) remove Phe⁸ and Arg⁹ while substituting Leu⁸, enhancing metabolic stability against kininase I degradation.

Overview of the Bradykinin-Kallikrein System

The kinin-kallikrein system comprises:

Component Function Precursor
High-MW Kininogen (HMWK) B2 receptor ligand precursor Plasma protein
Low-MW Kininogen (LMWK) B1 receptor ligand precursor Tissue-synthesized
Tissue Kallikrein Releases kallidin (Lys-bradykinin) Epithelial cells
Plasma Kallikrein Generates bradykinin from HMWK Liver synthesis

This compound interacts primarily with B1 receptors induced by tissue damage, contrasting with bradykinin's preference for constitutively expressed B2 receptors.

Properties

IUPAC Name

2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H63N11O10/c1-24(2)20-28(40(61)62)48-36(57)31-14-8-17-50(31)38(59)29(23-53)49-34(55)27(21-25-10-4-3-5-11-25)47-33(54)22-46-35(56)30-13-7-18-51(30)39(60)32-15-9-19-52(32)37(58)26(42)12-6-16-45-41(43)44/h3-5,10-11,24,26-32,53H,6-9,12-23,42H2,1-2H3,(H,46,56)(H,47,54)(H,48,57)(H,49,55)(H,61,62)(H4,43,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAPYBBQGHUQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H63N11O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

870.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin. The process typically uses t-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups to prevent unwanted side reactions .

    Coupling Reaction: Each amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Deprotection: After each coupling step, the protecting group is removed using a suitable reagent (e.g., trifluoroacetic acid for Boc or piperidine for Fmoc).

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like hydrofluoric acid or trifluoroacetic acid.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency.

Chemical Reactions Analysis

Types of Reactions

Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.

    Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride can be employed.

    Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can produce hydroxyphenylalanine derivatives.

Scientific Research Applications

1.1. Peptide Therapeutics

The peptide has been studied for its role as a bioactive compound with potential therapeutic effects. It is an analogue of bradykinin, a peptide that plays a crucial role in regulating blood pressure and inflammatory responses. Research indicates that modifications to the bradykinin structure can enhance its potency at specific receptors, such as B1 receptors, making it a candidate for developing new bradykinin antagonists .

1.2. Collagen Interaction

Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu exhibits properties that facilitate interactions with collagen-like structures. Studies using a yeast two-hybrid system have demonstrated that peptides containing this sequence can bind to proteins like pigment epithelium-derived factor (PEDF), which is involved in anti-angiogenic processes . This binding capability is significant for developing biomaterials that mimic natural extracellular matrices, promoting cell adhesion and tissue regeneration.

2.1. Anticancer Properties

Short peptides, including those derived from this compound sequences, have shown promise as anticancer agents. Research indicates that cyclic peptides with similar sequences can exhibit cytotoxic effects on melanoma cells, suggesting that modifications to this peptide could enhance its efficacy against cancer . The ability of these peptides to induce apoptosis in cancer cells makes them valuable candidates for further investigation in cancer therapy.

2.2. Antioxidant Activity

Peptides derived from this sequence have been linked to antioxidant properties, which are beneficial for health promotion and disease prevention. Studies have shown that certain peptide sequences can scavenge free radicals effectively, contributing to their potential use in functional foods and nutraceuticals aimed at enhancing human health .

3.1. Biomimetic Hydrogels

The structural characteristics of this compound make it suitable for incorporation into biomimetic hydrogels. These hydrogels can be engineered to support stem cell adhesion and proliferation, mimicking the natural extracellular matrix . Such materials are promising for applications in tissue engineering and regenerative medicine.

Case Studies

Study Focus Findings
Yeast Two-Hybrid System Interaction with PEDFIdentified binding sequences crucial for anti-angiogenic activity
Anticancer Peptide Research Cytotoxic effects on melanomaCyclic derivatives exhibited significant cytotoxicity
Antioxidant Peptide Studies Free radical scavengingCertain sequences showed high efficacy in scavenging free radicals

Comparison with Similar Compounds

Key Features :

  • Applications : Studied in wound healing hydrogels for antibiotic-resistant infections and in biochemical assays to probe receptor-ligand interactions .

Comparative Analysis with Structurally or Functionally Related Peptides

Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg)

Parameter RPPGFSPL Bradykinin
Sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
Activity Inactive (antagonist) Active (vasodilation, inflammation)
Key Modification Leu⁸ substitution; lacks Arg⁹ Native sequence with Phe⁸ and Arg⁹
Receptor Affinity Retains B1 receptor binding Binds B1/B2 receptors with high affinity
Research Use Receptor antagonism studies Hypertension and inflammation models

Mechanistic Insight : The Leu⁸ substitution in RPPGFSPL eliminates the aromatic residue critical for receptor activation, decoupling binding from downstream signaling .

SFLL (Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe)

Parameter RPPGFSPL SFLL
Sequence 8 residues 14 residues
Target Bradykinin receptor Thrombin receptor (PAR-1)
Activity Antagonist Agonist (mimics thrombin signaling)
Key Findings Blocks bradykinin effects Induces phospholipid metabolism, calcium signaling in mesangial cells

Functional Contrast : While RPPGFSPL inhibits receptor activity, SFLL activates thrombin receptors to trigger cytoskeletal remodeling and lipid signaling without proteolytic activity .

Leu-Lys-Pro (LKP)

Parameter RPPGFSPL LKP
Sequence 8 residues 3 residues (tripeptide)
Target Bradykinin receptor Angiotensin-converting enzyme (ACE)
Activity Antagonist ACE inhibitor (antihypertensive)
Mechanism Competitive binding Static quenching of ACE via hydrophobic interactions

Structural-Functional Notes: LKP’s small size enables direct interaction with ACE’s active site (e.g., hydrogen bonding with Gln281 and Lys511), unlike RPPGFSPL’s receptor-level modulation .

Ile-Pro-Pro-Phe (IPPF)

Parameter RPPGFSPL IPPF
Sequence 8 residues 4 residues (tetrapeptide)
Target Bradykinin receptor Cholesterol micelles
Activity Receptor antagonist Cholesterol absorption inhibitor
Efficacy N/A (binding studies) 93.47% inhibition of cholesterol micelle solubility

Therapeutic Context : IPPF’s hydrophobic residues (Ile, Pro, Phe) enable cholesterol binding, while RPPGFSPL’s inactivity limits direct therapeutic use .

APJ Receptor Agonist (PYR-ARG-PRO-ARG-LEU-SER-HIS-LYS-GLY-PRO-MET-PRO-PHE-OH)

Parameter RPPGFSPL APJ Agonist
Sequence 8 residues 13 residues
Target Bradykinin receptor APJ receptor (neuroprotection)
Activity Antagonist Agonist (anti-apoptotic, neuroprotective)
Applications Wound healing Neurodegenerative disease models

Structural Highlight : The APJ agonist’s extended sequence includes multiple proline residues (like RPPGFSPL) but incorporates charged residues (His, Lys) for receptor activation .

Data Tables for Structural and Functional Comparison

Table 1: Structural Properties

Peptide Length Key Residues Molecular Weight
RPPGFSPL 8 Pro³, Leu⁸ 929.497 Da
Bradykinin 9 Phe⁸, Arg⁹ 1,060 Da
SFLL 14 Leu³⁻⁴, Arg⁵ ~1,800 Da
LKP 3 Pro² 341.4 Da

Table 2: Functional Outcomes

Peptide Biological Effect Therapeutic Potential
RPPGFSPL Bradykinin receptor antagonism Anti-inflammatory research
SFLL Thrombin-like signaling Cardiovascular disease models
LKP ACE inhibition Antihypertensive drug development
IPPF Cholesterol micelle inhibition Hypercholesterolemia treatment

Biological Activity

Arg-Pro-Pro-Gly-Phe-Ser-Pro-Leu (APPGPSP) is an octapeptide that plays a significant role in various biological processes, particularly due to its structural and functional similarities to bradykinin, a vasoactive peptide involved in inflammation and blood pressure regulation. This article explores the biological activity of APPGPSP, including its mechanisms of action, interactions with receptors, and potential therapeutic applications.

Chemical Structure and Properties

APPGPSP has the molecular formula C35H52N10O9C_{35}H_{52}N_{10}O_{9} and consists of the following amino acid sequence:

  • Arginine (Arg)
  • Proline (Pro)
  • Proline (Pro)
  • Glycine (Gly)
  • Phenylalanine (Phe)
  • Serine (Ser)
  • Proline (Pro)
  • Leucine (Leu)

This unique sequence imparts distinct biological activities compared to other bradykinin analogs, making it a subject of interest in pharmacological research.

APPGPSP primarily interacts with bradykinin receptors B1 and B2. Upon binding to these receptors, it activates several signaling pathways that lead to physiological responses such as:

  • Vasodilation : Expansion of blood vessels, which lowers blood pressure.
  • Increased Vascular Permeability : Enhances the movement of substances across blood vessel walls, contributing to inflammatory responses.
  • Pain Sensation : Mediates pain through its action on sensory neurons .

1. Inflammatory Response

APPGPSP has been shown to play a role in mediating inflammatory responses. It can enhance the release of pro-inflammatory cytokines and participate in the recruitment of immune cells to sites of injury or infection .

2. Cardiovascular Effects

The peptide's vasodilatory effect is significant in cardiovascular physiology. Studies indicate that APPGPSP can lower blood pressure by inducing relaxation in vascular smooth muscle cells .

3. Analgesic Properties

Research suggests that APPGPSP may have analgesic effects through its interaction with pain pathways, potentially offering therapeutic benefits for conditions involving chronic pain.

Research Findings and Case Studies

Several studies have investigated the biological activities of APPGPSP:

StudyFindings
Demonstrated that APPGPSP modulates inflammatory pathways by enhancing cytokine release.
Showed vasodilatory effects in isolated rat aorta preparations, indicating potential applications in hypertension treatment.
Identified APPGPSP as a stable metabolite of bradykinin, suggesting its role as a biomarker for kinin release during inflammation.

Applications in Medicine

Given its biological activities, APPGPSP has potential applications in various medical fields:

  • Cardiovascular Medicine : As a vasodilator, it could be developed into treatments for hypertension or heart failure.
  • Pain Management : Its analgesic properties may lead to new therapies for chronic pain conditions.
  • Inflammatory Disorders : Targeting bradykinin receptors with APPGPSP analogs could provide novel approaches for treating inflammatory diseases .

Q & A

Q. How to validate the specificity of antibodies raised against this compound?

  • Methodology : Use ELISA with scrambled or truncated peptide variants to test cross-reactivity. Confirm via Western blot using knockout cell lines or tissues. Include blocking experiments with excess peptide to demonstrate binding competition .

Literature and Collaboration

Q. What search strategies optimize the discovery of peer-reviewed studies on this peptide in Google Scholar?

  • Methodology : Combine keywords (e.g., “this compound” AND “receptor binding”) with Boolean operators. Filter by publication date and use the “Cited by” feature to track recent advancements. Avoid non-academic sources like patents or commercial websites .

How to formulate a research question on this compound that aligns with funding priorities?

  • Methodology : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. Example: “In murine macrophages (P), does this compound (I) reduce TNF-α secretion (O) compared to bradykinin (C)?” .

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